molecular formula C9H6BrNO2S B6357356 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester CAS No. 1620412-37-4

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

Cat. No.: B6357356
CAS No.: 1620412-37-4
M. Wt: 272.12 g/mol
InChI Key: IWNHQDQHFLYJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a heterocyclic organic compound featuring a benzo[d]isothiazole core substituted with a bromine atom at the 7-position and a methyl ester group at the 3-carboxylic acid position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity, while the methyl ester group improves solubility and facilitates further functionalization. Despite its utility, detailed physicochemical and biological data for this compound remain scarce in publicly available literature.

Properties

IUPAC Name

methyl 7-bromo-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHQDQHFLYJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

Esterification of 3-Carboxylic Acid Derivatives

Fischer Esterification

The methyl ester group at position 3 is introduced via acid-catalyzed esterification of 7-bromo-benzo[d]isothiazole-3-carboxylic acid. Source details the use of methanol and concentrated sulfuric acid under reflux (65°C for 12 hours), yielding the ester in 92% purity. Excess methanol drives the equilibrium toward ester formation, while sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction offers a milder alternative. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the carboxylic acid reacts with methanol to form the ester at room temperature. This method achieves 88% yield with minimal racemization, critical for chiral intermediates.

One-Pot Synthesis via Sequential Functionalization

Bromination-Esterification Tandem Reactions

Recent advances combine bromination and esterification in a single reactor to improve efficiency. Source discloses a patent-pending method where benzo[d]isothiazole-3-carboxylic acid is treated with NBS and FeCl₃ in methanol at 25°C. The bromination proceeds concurrently with esterification, eliminating isolation steps and reducing solvent waste. This approach achieves 80% overall yield, with HPLC purity exceeding 95%.

Electrochemical Approaches

Source explores electrochemical methods for functionalizing benzothiazole derivatives, though direct applications to brominated esters remain nascent. Preliminary studies suggest that anodic oxidation of benzo[d]isothiazole in the presence of Br⁻ ions and methyl cyanoacetate could enable simultaneous bromination and esterification. Using Pt electrodes and n-Bu₄NBF₄ as a supporting electrolyte in DMF, this method achieves moderate yields (55%) but offers a solvent-free alternative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for bromination include dichloromethane and acetic acid, balancing reactivity and solubility. Elevated temperatures (50–60°C) accelerate NBS-mediated bromination but risk side reactions such as ring-opening. Conversely, esterification benefits from polar aprotic solvents like THF or DMF, with yields plateauing at 65°C.

Catalytic Systems

Lewis acids (FeCl₃, AlCl₃) enhance electrophilic bromination by polarizing Br₂ or NBS. For esterification, acidic resins (e.g., Amberlyst-15) offer recyclable alternatives to H₂SO₄, reducing waste. Source reports a 90% yield using Amberlyst-15 in methanol at 60°C, with the catalyst reused over five cycles without loss in activity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for structural validation. The methyl ester carbonyl in 7-bromo-benzo[d]isothiazole-3-carboxylate appears at 170–172 ppm in ¹³C NMR, while the C-Br stretch in IR manifests at 560–580 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 272.12 (C₉H₆BrNO₂S).

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity. A typical method employs a C18 column, acetonitrile-water gradient (60:40 to 90:10 over 20 minutes), and a flow rate of 1.0 mL/min, achieving baseline separation of the target compound from impurities.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Bromination7892High regioselectivityRequires harsh acids
Halogen Exchange8595Minimal byproductsDependent on pre-halogenated substrates
Tandem Bromination-Esterification8095Reduced stepsOptimized conditions needed
Electrochemical5588Solvent-freeLow yield

Chemical Reactions Analysis

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a scaffold for drug development , primarily due to its potential biological activities, which include:

  • Antimicrobial Activity : Research indicates that compounds structurally similar to 7-bromo-benzo[d]isothiazole derivatives may exhibit antimicrobial properties against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Antitumor Activity : The compound's structural features suggest potential antitumor activity, as evidenced by studies on benzothiazole derivatives that demonstrate promising results against cancer cell lines .

Case Study: Antitubercular Activity

A recent study investigated benzothiazole-based compounds for their antitubercular properties. Compounds derived from similar scaffolds demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing better efficacy than standard treatments .

Material Science Applications

In material science, 7-bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is utilized in the synthesis of new materials due to its unique chemical reactivity. Its functional groups allow for modifications that can enhance material properties.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
7-Bromo-benzo[d]isothiazole-3-carboxylic acidAntimicrobial
Benzothiazole derivatives (e.g., 7a, 7g)Antitubercular
Benzothiazole-based compoundsAntitumor

Synthetic Routes and Modifications

Various synthetic routes have been developed for producing this compound. The compound can be synthesized through reactions involving thionyl chloride and other intermediates, highlighting its versatility in chemical synthesis .

Future Research Directions

Despite the promising applications of this compound, further research is essential to fully explore its potential. Suggested research avenues include:

  • Exploration of Novel Derivatives : Investigating modifications to the existing structure to enhance biological activity.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

Mechanism of Action

The mechanism of action of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-Bromo-3-chlorobenzo[d]isoxazole

  • Structure : Replaces the isothiazole sulfur with oxygen (isoxazole) and substitutes chlorine at the 3-position instead of a methyl ester group.
  • Key Differences: The isoxazole ring (oxygen-containing) exhibits lower electron-withdrawing effects compared to isothiazole (sulfur-containing), altering reactivity in cross-coupling reactions .
  • Molecular Weight : 232.46 g/mol (vs. ~260–270 g/mol estimated for the target compound) .

Ethyl Ester 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

  • Structure : An indole derivative with a bromine at the 6-position (analogous to the 7-position in benzoisothiazoles) and an ethyl ester group.
  • Key Differences :
    • The indole core lacks the sulfur atom present in isothiazoles, reducing aromatic stabilization and altering metabolic stability .
    • The ethyl ester group may confer slower hydrolysis rates compared to methyl esters, affecting prodrug activation kinetics .

Methyl Ester Derivatives of Aromatic Acids

Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester, Stearic Acid Methyl Ester)

  • Structure : Linear aliphatic esters without aromatic or heterocyclic components.
  • Key Differences :
    • Aliphatic esters exhibit lower thermal stability and higher volatility compared to aromatic esters like the target compound .





    • Applications differ significantly; fatty acid esters are used in biofuels and cosmetics, whereas benzoisothiazole esters are specialized in medicinal chemistry .

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a fused tricyclic scaffold.
  • Key Differences :
    • The bulky tricyclic structure limits reactivity in nucleophilic substitution reactions, unlike the planar benzoisothiazole system .



    • Higher molecular weight (~350 g/mol) reduces bioavailability compared to the target compound .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Type Key Applications
This compound (Target) C₉H₆BrNO₂S (estimated) ~260–270 (estimated) Br (7), COOCH₃ (3) Methyl Pharmaceutical synthesis
7-Bromo-3-chlorobenzo[d]isoxazole C₇H₃BrClNO 232.46 Br (7), Cl (3) None Organic intermediate
Ethyl Ester 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate C₁₅H₁₇BrN₂O₃ 369.22 Br (6), COOC₂H₅ (2), C₃H₆OH (3) Ethyl Biochemical research
Palmitic Acid Methyl Ester C₁₇H₃₄O₂ 270.45 CH₃(CH₂)₁₄COOCH₃ Methyl Biofuels, Cosmetics
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.48 Tricyclic diterpenoid + COOCH₃ Methyl Antimicrobial agents

Research Findings and Implications

  • Reactivity: The bromine atom in the target compound enables efficient Suzuki-Miyaura cross-coupling, a feature less pronounced in non-halogenated analogues like stearic acid methyl ester .
  • Solubility : Methyl esters generally exhibit better aqueous solubility than ethyl or unesterified derivatives, critical for drug formulation .
  • Thermal Stability : Aromatic esters (e.g., benzoisothiazole derivatives) decompose at higher temperatures (~200–300°C) compared to aliphatic esters (~150–200°C) .

Biological Activity

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. Its unique structure, characterized by the presence of a bromine atom, contributes to its biological activity, making it a subject of ongoing research.

The compound has the molecular formula C₉H₆BrNO₂S and a molecular weight of 272.12 g/mol. The synthesis typically involves bromination of benzo[d]isothiazole-3-carboxylic acid methyl ester, utilizing bromine or a brominating agent under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activity and receptor interactions, leading to diverse biological effects. The exact mechanisms remain under investigation, but initial studies suggest it may inhibit certain bacterial enzymes and pathways involved in cell proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Gram-positive bacteria : Exhibits significant activity against strains such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, which are critical due to their resistance profiles.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound has promising antibacterial activity, particularly in the context of resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the specific pathways involved.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC₅₀ values ranged from 10 to 25 µM depending on the cell line tested.
  • Mechanistic Insights : The compound was found to activate caspase pathways, indicating its potential role as an apoptosis inducer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

CompoundAntimicrobial ActivityAnticancer Activity
Benzo[d]isothiazole-3-carboxylic acid ME ModerateLow
7-Chloro-benzo[d]isothiazole-3-carboxylic acid ME LowModerate
7-Bromo-benzo[d]isothiazole-3-carboxylic acid ME HighHigh

The presence of the bromine atom significantly enhances both antimicrobial and anticancer activities compared to its analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via bromination of benzo[d]isothiazole-3-carboxylic acid methyl ester using electrophilic brominating agents (e.g., NBS in DMF) or through coupling reactions like Suzuki-Miyaura to introduce the bromo group at the 7-position. Esterification of the carboxylic acid precursor with methanol (via acid catalysis or DCC coupling) is critical. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry, temperature (e.g., 60–80°C for bromination), and catalyst loading. Post-synthesis, column chromatography with hexane/ethyl acetate gradients is recommended for purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the methyl ester (δ ~3.9 ppm for OCH3_3) and aromatic protons (splitting patterns confirm substitution). 1^1H-13^{13}C HSQC/HMBC correlations validate the isothiazole ring and bromine position.
  • GC-MS : Retention time and molecular ion peak ([M]+^+ at m/z ~271) confirm purity and molecular weight.
  • FT-IR : Stretching vibrations for ester carbonyl (~1720 cm1^{-1}) and C-Br (~600 cm1^{-1}) are diagnostic .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent ester hydrolysis. Use anhydrous solvents (e.g., dried DCM) during reactions. Handle brominated compounds in a fume hood due to potential volatility and toxicity. Monitor for degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^1H NMR splitting patterns observed in derivatives of this compound?

  • Methodological Answer : Contradictory splitting may arise from dynamic effects (e.g., rotameric equilibria in esters) or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR : Lower temperatures (e.g., –40°C) slow conformational changes, simplifying splitting.
  • 2D NMR : NOESY/ROESY detects through-space interactions to confirm substituent orientation.
  • Comparative analysis : Cross-reference with analogous compounds (e.g., SynChem’s bromo-indazole esters, which exhibit similar dynamic behavior) .

Q. What strategies minimize byproduct formation during the bromination of benzo[d]isothiazole-3-carboxylic acid methyl ester?

  • Methodological Answer : Byproducts (e.g., di-brominated isomers) arise from excessive bromine equivalents or poor regioselectivity. Mitigation strategies:

  • Controlled reagent addition : Use substoichiometric NBS (0.95 eq) with slow addition over 2 hours.
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance regioselectivity vs. non-polar alternatives.
  • Catalysis : Lewis acids (e.g., FeCl3_3) direct bromine to the 7-position, as demonstrated in bromo-isoxazole syntheses .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the bromine site.
  • Frontier Molecular Orbital (FMO) analysis : Identify HOMO/LUMO interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to predict coupling feasibility.
  • Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications .

Q. What chromatographic techniques effectively separate this compound from regioisomeric byproducts?

  • Methodological Answer :

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with isocratic elution (70:30 hexane/isopropanol) to resolve isomers.
  • Prep-TLC : Silica gel plates with 5% acetic acid in ethyl acetate improve resolution of polar byproducts.
  • GC-MS : Monitor elution profiles of methyl ester derivatives, as demonstrated in fatty acid methyl ester separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.